1-(5-Methylspiro[indoline-3,4'-piperidin]-1-yl)-2-(pyridin-3-yl)ethanone
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Overview
Description
1-(5-Methylspiro[indoline-3,4’-piperidin]-1-yl)-2-(pyridin-3-yl)ethanone is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique arrangement, combining an indoline and piperidine ring system with a pyridine moiety. Such structures are often explored for their potential pharmacological properties and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methylspiro[indoline-3,4’-piperidin]-1-yl)-2-(pyridin-3-yl)ethanone typically involves multi-step organic reactions. One common approach includes:
Formation of the Spirocyclic Core: This can be achieved through a cycloisomerization reaction.
Attachment of the Pyridine Moiety: The pyridine ring can be introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the spirocyclic intermediate under basic conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and high yield. This might include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indoline and piperidine rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the ethanone moiety, potentially converting it to an alcohol.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products:
- Oxidized derivatives with additional oxygen-containing functional groups.
- Reduced products with hydroxyl groups replacing the carbonyl.
- Substituted pyridine derivatives with various functional groups attached.
Chemistry:
Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules.
Catalysis: Its unique structure may be explored for catalytic properties in organic reactions.
Biology and Medicine:
Pharmacological Research: Due to its spirocyclic structure, it may exhibit interesting biological activities, making it a candidate for drug discovery and development.
Receptor Studies: It can be used to study interactions with various biological receptors, potentially leading to the development of new therapeutic agents.
Industry:
Material Science: The compound’s structural properties might be useful in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The exact mechanism of action for 1-(5-Methylspiro[indoline-3,4’-piperidin]-1-yl)-2-(pyridin-3-yl)ethanone would depend on its specific application. Generally, its effects could involve:
Molecular Targets: Binding to specific receptors or enzymes, altering their activity.
Pathways Involved: Modulating signaling pathways, such as those involved in neurotransmission or cellular metabolism.
Comparison with Similar Compounds
Spiro[indoline-3,4’-piperidine] Derivatives: These compounds share the spirocyclic core and are often studied for their pharmacological properties.
Pyridine-Containing Ethanones: Compounds with similar pyridine and ethanone structures, which are also explored for various biological activities.
Uniqueness: 1-(5-Methylspiro[indoline-3,4’-piperidin]-1-yl)-2-(pyridin-3-yl)ethanone is unique due to its specific combination of a spirocyclic indoline-piperidine core with a pyridine moiety, which may confer distinct chemical and biological properties not seen in other similar compounds.
Properties
IUPAC Name |
1-(5-methylspiro[2H-indole-3,4'-piperidine]-1-yl)-2-pyridin-3-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O/c1-15-4-5-18-17(11-15)20(6-9-21-10-7-20)14-23(18)19(24)12-16-3-2-8-22-13-16/h2-5,8,11,13,21H,6-7,9-10,12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQLNMFYYOQTYQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CC23CCNCC3)C(=O)CC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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